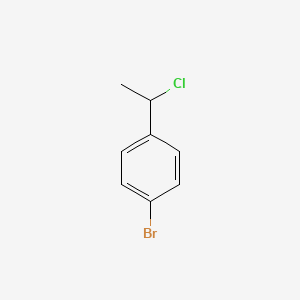

1-Bromo-4-(1-chloroethyl)benzene

Descripción general

Descripción

1-Bromo-4-(1-chloroethyl)benzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Properties

1-Bromo-4-(1-chloroethyl)benzene has been studied for its fluorescence properties. Research demonstrates its potential in photoluminescence applications. In a study, the compound exhibited significant fluorescence intensity, particularly in a solid state, indicating its suitability for applications in materials science and optical devices (Liang Zuo-qi, 2015).

Synthesis and Characterization

This compound serves as a precursor in various synthesis processes. For instance, it has been used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are valuable in electronics and nanotechnology due to their controlled edge morphology and narrow widths (S. Patil et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of this compound have been a subject of research, contributing to the field of crystallography and material science. Studies on these compounds help in understanding molecular interactions and properties relevant to material design and chemical synthesis (M. Jotani et al., 2019).

Organometallic Chemistry

In the field of organometallic chemistry, this compound and its derivatives have been synthesized and analyzed for their electrochemical properties. This research is significant in understanding electron transfer processes and designing new materials for electronic applications (H. Fink et al., 1997).

Spectroscopic Analysis

Spectroscopic analysis of derivatives of this compound provides insights into the compound's vibrational and electronic properties. This information is crucial in fields like analytical chemistry, materials science, and molecular physics (V. Udayakumar et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-4-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- In the first, slow or rate-determining step, the electrophile (in this case, this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene derivatives . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and the specific products formed

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Bromo-4-(1-chloroethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific site of interaction . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound can degrade over time, leading to the formation of various degradation products that may have different biological activities . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular function, such as persistent activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects . For example, high doses of the compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . These metabolic reactions can influence metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function . Additionally, the compound can interact with cofactors, such as NADPH, which are required for its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can be transported into cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins that influence its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity .

Propiedades

IUPAC Name |

1-bromo-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCXCXQMLHBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561658 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20488-10-2 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

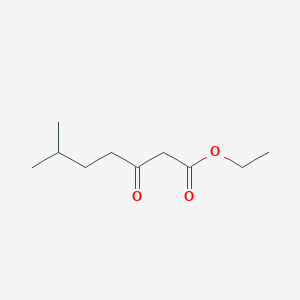

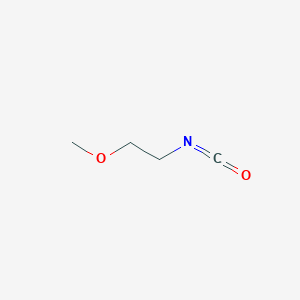

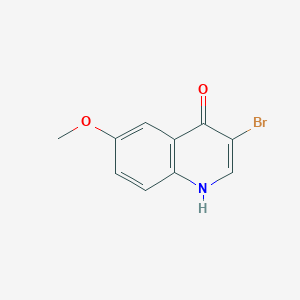

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

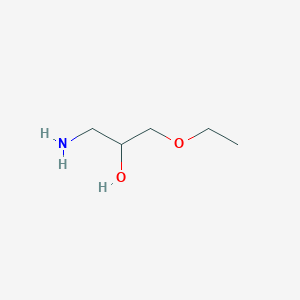

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)